REACTION_CXSMILES
|
[N+:1]([O-:4])([OH:3])=[O:2].[CH2:5]([N:9]1[C:13](=[O:14])[C:12]2=[CH:15][CH:16]=[CH:17][CH:18]=[C:11]2[C:10]1=[O:19])[CH2:6][CH2:7][CH3:8]>>[N+:1]([C:16]1[CH:15]=[C:12]2[C:13](=[O:14])[N:9]([CH2:5][CH2:6][CH2:7][CH3:8])[C:10](=[O:19])[C:11]2=[CH:18][CH:17]=1)([O-:4])=[O:2].[N+:1]([C:15]1[CH:16]=[CH:17][CH:18]=[C:11]2[C:10]([N:9]([CH2:5][CH2:6][CH2:7][CH3:8])[C:13](=[O:14])[C:12]=12)=[O:19])([O-:3])=[O:2]
|
Name
|
|
Quantity
|
67.6 mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
524.9 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)N1C(C=2C(C1=O)=CC=CC2)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 3-necked, 5-liter round-bottomed flask, equipped with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
under 40° C
|
Type
|
WAIT
|
Details
|
was completed in about a half hour
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then heated for six hours to 50° C. in a temperature
|
Type
|
CUSTOM
|
Details
|
The reaction product was then fed to a wiped film evaporator that
|
Type
|
DISTILLATION
|
Details
|
The bulk of the nitric acid was distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C2C(C(=O)N(C2=O)CCCC)=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C2C(C(=O)N(C2=O)CCCC)=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+:1]([O-:4])([OH:3])=[O:2].[CH2:5]([N:9]1[C:13](=[O:14])[C:12]2=[CH:15][CH:16]=[CH:17][CH:18]=[C:11]2[C:10]1=[O:19])[CH2:6][CH2:7][CH3:8]>>[N+:1]([C:16]1[CH:15]=[C:12]2[C:13](=[O:14])[N:9]([CH2:5][CH2:6][CH2:7][CH3:8])[C:10](=[O:19])[C:11]2=[CH:18][CH:17]=1)([O-:4])=[O:2].[N+:1]([C:15]1[CH:16]=[CH:17][CH:18]=[C:11]2[C:10]([N:9]([CH2:5][CH2:6][CH2:7][CH3:8])[C:13](=[O:14])[C:12]=12)=[O:19])([O-:3])=[O:2]
|
Name
|
|
Quantity
|
67.6 mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
524.9 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)N1C(C=2C(C1=O)=CC=CC2)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 3-necked, 5-liter round-bottomed flask, equipped with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
under 40° C
|
Type
|
WAIT
|
Details
|
was completed in about a half hour
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then heated for six hours to 50° C. in a temperature
|
Type
|
CUSTOM
|
Details
|
The reaction product was then fed to a wiped film evaporator that
|
Type
|
DISTILLATION
|
Details
|
The bulk of the nitric acid was distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C2C(C(=O)N(C2=O)CCCC)=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C2C(C(=O)N(C2=O)CCCC)=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |